4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The compound's applications in photodynamic therapy for cancer treatment are significant. A study highlights the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing properties useful for photodynamic therapy. This includes good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds with benzenesulfonamide moieties have been explored for their potential anticancer activities. For instance, various benzenesulfonamide compounds were synthesized and evaluated for in vitro anticancer activity against different human cancer cell lines, indicating the potential of these compounds in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Synthetic Methodology and Novel Compounds
Studies also focus on the synthetic routes and characterizations of novel compounds incorporating benzenesulfonamide. These include the synthesis of novel Schiff bases and their metal complexes, showcasing their potential in various fields, including medicinal chemistry (Alyar et al., 2018).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been a subject of interest. For example, new Schiff bases derived from sulfa drugs and their metal complexes were synthesized and showed promising antimicrobial activities (Alyar et al., 2018). Additionally, novel azetidin-2-ones bearing benzenesulfonamides were synthesized and displayed potent antifungal activity (Gupta & Halve, 2015).
Potential in Pain Management
A study synthesized 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, evaluating their effects on a pathological pain model in mice. These compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, making them potential candidates for pain management (Lobo et al., 2015).
Other Applications
Further research includes studies on the photochemical decomposition of sulfamethoxazole, a compound related to benzenesulfonamides, highlighting its photolability and potential in environmental studies (Zhou & Moore, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-15(7-9-17(13)26-5)28(24,25)21-14-6-8-16-18(11-14)27-12-20(2,3)19(23)22(16)4/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBJVPWQZPGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.